p-Biphenyldiol, tetrabromo-
Description
Contextualization within Biphenyl (B1667301) Chemistry Research
Biphenyls and their derivatives are a significant class of compounds in organic chemistry, characterized by two phenyl rings linked by a single carbon-carbon bond. ontosight.ai The broader family of polybrominated biphenyls (PBBs) consists of 209 different congeners, where hydrogen atoms on the biphenyl structure are replaced by bromine atoms. wikipedia.org These compounds have been historically recognized for their thermal stability. epa.gov
Significance in Contemporary Chemical Science
In modern chemical science, the significance of a compound is often tied to its utility in creating new materials or its role as a tool for scientific investigation. p-Biphenyldiol, tetrabromo- holds relevance in several areas of research.
The presence of bromine atoms makes the compound of interest in the field of flame retardants. Brominated compounds can release bromine radicals upon heating, which can interfere with the chemical reactions of combustion. ontosight.aiepa.gov While many polybrominated compounds have been investigated for these properties, the reactive hydroxyl groups on p-Biphenyldiol, tetrabromo- offer the potential for it to be chemically incorporated into polymer backbones, a characteristic of reactive flame retardants. nih.gov
Furthermore, the biphenyl structure itself is a component of interest in the development of optoelectronic materials. ontosight.ai The ability to functionalize this core structure, as seen in p-Biphenyldiol, tetrabromo-, allows for the tuning of electronic and optical properties. The hydroxyl groups, for instance, can serve as attachment points for other molecular fragments or as precursors for further chemical modification. This makes it a potentially useful intermediate in the synthesis of more complex molecules designed for applications in areas like organic light-emitting diodes (OLEDs). ontosight.ai Its structure is also investigated in the context of polymer chemistry due to its reactive nature. evitachem.com
Additionally, brominated biphenyls and related hydroxylated structures are subjects of study in environmental and analytical chemistry to understand their behavior and interactions. nih.govresearchgate.net For example, research has explored how certain brominated biphenyls can prime microorganisms for the reductive dehalogenation of other persistent pollutants like polychlorinated biphenyls (PCBs). nih.gov
Chemical and Physical Properties of p-Biphenyldiol, tetrabromo-
The distinct properties of p-Biphenyldiol, tetrabromo- are dictated by its molecular structure, which consists of a biphenyl core with bromine and hydroxyl substituents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Br₄O₂ | ontosight.ai |
| Molecular Weight | 501.79 g/mol | nih.gov |
| Boiling Point | 405.3°C at 760 mmHg | lookchem.com |
| Flash Point | 198.9°C | lookchem.com |
| Density | 2.319 g/cm³ | lookchem.com |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 1 | lookchem.com |
| Exact Mass | 501.70603 Da | nih.gov |
| Complexity | 267 | nih.gov |
| XLogP3 | 5.6 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Structure
3D Structure
Properties
CAS No. |
58781-88-7 |
|---|---|
Molecular Formula |
C12H6Br4O2 |
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI Key |
VCPOGIZHOKSLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Br)Br)O)Br)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of P Biphenyldiol, Tetrabromo
Elucidation of Reaction Mechanisms
The reactivity of p-Biphenyldiol, tetrabromo- is characterized by transformations involving its phenolic hydroxyl groups, the bromine atoms, and the aromatic rings.
Oxidative Transformations and Radical Intermediates
The presence of phenolic hydroxyl groups makes p-Biphenyldiol, tetrabromo- susceptible to oxidative transformations, which often proceed through radical intermediates. The oxidation can be initiated by various agents, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂).
Quantum chemical studies on the closely related TBBPA have shown that the reaction with hydroxyl radicals is a dominant initial pathway. nih.gov This can occur via hydrogen abstraction from either the phenolic hydroxyl groups or the alkyl bridge, leading to the formation of phenolic-type and alkyl-type radicals, respectively. nih.gov For p-Biphenyldiol, tetrabromo-, which lacks an alkyl bridge, the primary pathway would be hydrogen abstraction from the hydroxyl groups, forming a phenoxy radical.
The formation of radical intermediates during the oxidation of TBBPA has been confirmed experimentally. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to detect transient radical species generated during the reaction of TBBPA with singlet oxygen. nih.gov One of the major identified radicals is the 2,6-dibromo-p-benzosemiquinone radical. nih.gov This suggests a mechanism where initial oxidation of the phenol (B47542) to a hydroperoxide is followed by further oxidation and rearrangement to form semiquinone and benzoquinone structures. nih.gov
The photosensitized oxidation of TBBPA by singlet oxygen has been shown to be a key degradation pathway. nih.gov While TBBPA itself is a weak singlet oxygen sensitizer, the presence of environmental photosensitizers like humic acids can facilitate this reaction. nih.gov The reaction is pH-dependent, with the ionized form of the phenol being more reactive. nih.gov
The electrooxidation of TBBPA also proceeds through radical mechanisms, involving both direct electron transfer at the electrode surface and reactions with electrochemically generated hydroxyl radicals. proquest.com This process leads to the formation of various transformation products through mechanisms like electrophilic addition and ring-opening. proquest.com
Interactive Data Table: Key Radical Intermediates in the Oxidation of Related Brominated Phenols
| Radical Intermediate | Method of Generation/Detection | Precursor Compound | Reference |
| Phenolic-type radical | Quantum Chemical Modeling | TBBPA | nih.gov |
| Alkyl-type radical | Quantum Chemical Modeling | TBBPA | nih.gov |
| 2,6-dibromo-p-benzosemiquinone radical | EPR Spectroscopy | TBBPA | nih.gov |
| Carbon-centered radical (from β-scission) | EPR Spectroscopy (DMPO spin trap) | TBBPA | nih.gov |
Nucleophilic Substitution Reactions Involving Bromine Centers
Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for p-Biphenyldiol, tetrabromo-, involving the displacement of a bromide ion by a nucleophile. wikipedia.org However, the feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. wikipedia.org
Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.org In p-Biphenyldiol, tetrabromo-, the hydroxyl groups are electron-donating, which would tend to deactivate the ring towards nucleophilic attack.
Despite this, SNAr reactions can occur under certain conditions. For instance, the reaction of benzylic bromides with sodium azide to form azides is a well-established nucleophilic substitution. nih.gov While not an aromatic substitution, it demonstrates the reactivity of C-Br bonds.
For SNAr to occur on the aromatic ring of p-Biphenyldiol, tetrabromo-, it would likely require harsh reaction conditions or the presence of additional activating groups. The mechanism typically involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion. wikipedia.org
Cycloaddition Reactions and Their Mechanisms
The aromatic rings of p-Biphenyldiol, tetrabromo- can potentially participate in cycloaddition reactions, although this is not a commonly reported transformation for this class of compounds under typical environmental conditions. One of the most well-known cycloaddition reactions involving aromatic systems is the Diels-Alder reaction.
For a phenolic compound to act as a diene in a Diels-Alder reaction, it typically needs to be transformed into a less aromatic, quinone-like structure. The oxidation of brominated 2-methoxyphenols can lead to the formation of masked o-benzoquinones, which can then undergo intramolecular [4+2] cycloaddition (Diels-Alder) reactions to form highly functionalized oxatricyclic ring systems. acs.org This suggests a potential, albeit complex, pathway where oxidation of one of the phenolic rings of p-Biphenyldiol, tetrabromo- could generate a reactive diene, which could then undergo cycloaddition.
The introduction of bromine atoms can influence the reactivity of the diene in these reactions. In some cases, brominated pyrones have been shown to react with both electron-poor and electron-rich dienophiles. acs.org
Degradation Mechanisms in Environmental Contexts
In the environment, p-Biphenyldiol, tetrabromo- is subject to degradation through various abiotic and biotic processes.
Photolytic Degradation Pathways
Photolysis is a major abiotic degradation pathway for brominated aromatic compounds like TBBPA. litcatal.comacs.orgacs.org The photolytic degradation of TBBPA in aqueous solutions under simulated solar light has been shown to proceed through several mechanisms. litcatal.comacs.orgacs.orgnih.gov
One of the primary pathways is reductive debromination, where the carbon-bromine bond is cleaved, leading to the formation of less brominated congeners. acs.orgnih.gov For TBBPA, this results in the formation of tribromobisphenol A and dibromobisphenol A. acs.orgnih.gov
Another significant pathway involves a magnetic isotope effect (MIE)-hydrolysis transformation. litcatal.comacs.orgacs.orgnih.gov This pathway is proposed to involve the photoexcitation of the molecule to a radical pair, which can then undergo hydrolysis to form hydroxylated products. acs.org For TBBPA, this leads to the formation of hydroxyl-tribromobisphenol A. acs.orgnih.gov
Photooxidation by singlet oxygen also contributes to the degradation, yielding products such as 2,6-dibromophenol (B46663) and isopropylphenol derivatives in the case of TBBPA. litcatal.comacs.orgacs.orgnih.gov
Interactive Data Table: Major Photodegradation Products of TBBPA
| Photoproduct | Proposed Formation Pathway | Reference |
| Tribromobisphenol A | Reductive Debromination | acs.orgnih.gov |
| Dibromobisphenol A | Reductive Debromination | acs.orgnih.gov |
| Hydroxyl-tribromobisphenol A | MIE-Hydrolysis | acs.orgacs.orgnih.gov |
| 2,6-Dibromophenol | Singlet Oxygen Oxidation | litcatal.comacs.orgacs.orgnih.gov |
| Isopropylphenol derivatives | Singlet Oxygen Oxidation | litcatal.comacs.orgacs.orgnih.gov |
Microbial-Mediated Degradation Processes
Microbial degradation is a key process determining the environmental fate of many organic pollutants, including brominated flame retardants. mdpi.com Both aerobic and anaerobic bacteria have been shown to degrade halogenated organic compounds. nih.gov
Under aerobic conditions, the degradation of some brominated flame retardants, such as tribromoneopentylalcohol (TBNPA), has been shown to involve an initial oxidative step, likely mediated by a monooxygenase. mdpi.comnih.gov This initial step involves hydrogen abstraction from a C-H bond, leading to unstable intermediates that are rapidly debrominated. nih.gov For p-Biphenyldiol, tetrabromo-, aerobic degradation could potentially be initiated by dioxygenase enzymes, which are known to be involved in the breakdown of polychlorinated biphenyls (PCBs), leading to ring cleavage. tandfonline.com
Under anaerobic conditions, reductive dehalogenation is a more common pathway. nih.govtandfonline.com This process involves the removal of halogen atoms, which are replaced by hydrogen. tandfonline.com Studies on polybrominated diphenyl ethers (PBDEs) have shown that anaerobic microbial consortia can sequentially remove bromine atoms, with a preference for para and meta positions. acs.org This process converts highly brominated congeners into less brominated ones, which may then be more susceptible to aerobic degradation. acs.orgresearchgate.net The anaerobic degradation of PCBs has also been well-documented, with bacteria in sediments capable of dechlorinating these compounds. nih.gov It is plausible that similar anaerobic debromination pathways exist for p-Biphenyldiol, tetrabromo-.
Abiotic Chemical Degradation (e.g., Ozonation and Oxidative Debromination)
The abiotic chemical degradation of p-Biphenyldiol, tetrabromo- is a critical area of research for understanding its environmental fate and developing potential remediation strategies. While specific studies on p-Biphenyldiol, tetrabromo- are limited, research on analogous brominated flame retardants, such as tetrabromobisphenol A (TBBPA), provides significant insights into the potential degradation pathways, including ozonation and oxidative debromination.
Ozonation has been demonstrated as an effective method for the degradation of TBBPA, a process that is likely applicable to other polybrominated biphenyls like p-Biphenyldiol, tetrabromo-. Studies have shown that TBBPA can be completely degraded by ozonation within minutes under specific laboratory conditions nih.gov. The degradation process involves the generation of inorganic products, primarily bromide ions, as a result of the cleavage of carbon-bromine bonds nih.gov. Research indicates that over 65% of the bromine in TBBPA can be converted to bromide ions during ozonation nih.gov. The efficiency of this process is influenced by factors such as ozone dosage, pH, and temperature nih.gov.
Oxidative debromination is a key mechanism in the degradation of these compounds. This process can be facilitated by various advanced oxidation processes. For instance, iron(III)-porphyrin complexes have been used as catalysts to promote the oxidative degradation and debromination of TBBPA mdpi.comnih.gov. In such systems, a high percentage of TBBPA degradation (over 95%) can be achieved across a range of pH values mdpi.comnih.gov. The catalytic process enhances the release of bromide ions, although at higher catalyst concentrations, the oxidation of the released bromide can sometimes occur mdpi.com.
The following table summarizes the key findings from studies on the abiotic degradation of the analogous compound, TBBPA.
| Degradation Method | Key Findings | Reference Compound |
| Ozonation | Complete degradation achieved within 5 minutes at an ozone dosage of 41.67 µmol/L. Over 65% of bromine was converted to bromide ions. The process is effective across a wide pH (3.0-11.0) and temperature (10-40 °C) range. | Tetrabromobisphenol A (TBBPA) nih.gov |
| Catalytic Oxidative Debromination | Over 95% degradation of TBBPA was observed in the pH range of 3 to 8 using an iron(III)-tetrakis(p-sulfonatophenyl)porphyrin catalyst. The catalyst demonstrated reusability for up to 10 cycles. | Tetrabromobisphenol A (TBBPA) mdpi.comnih.gov |
Identification of Degradation Products and Intermediates
The degradation of tetrabrominated aromatic compounds through processes like ozonation results in the formation of various degradation products and intermediates. While a detailed analysis of the degradation products of p-Biphenyldiol, tetrabromo- is not available in the reviewed literature, studies on TBBPA have identified several intermediates. These findings offer a predictive framework for the types of molecules that might be formed during the degradation of structurally similar compounds.
The degradation pathways can be complex, and the specific intermediates formed depend on the reaction conditions. The transformation of the parent compound into smaller, often more oxidized, molecules is a common feature of advanced oxidation processes. It is important to note that without complete mineralization, the formation of these transformation products means the parent compound is not fully degraded but rather converted into other chemical species nih.gov.
Below is a table listing some of the generalized types of degradation products that could be anticipated from the ozonation of tetrabrominated biphenyls, based on findings for analogous compounds.
| Degradation Process | Potential Intermediate Types | Parent Compound for Analogy |
| Ozonation | Brominated phenols with fewer bromine atoms | Tetrabromobisphenol A (TBBPA) |
| Ozonation | Ring-opened aliphatic compounds | Tetrabromobisphenol A (TBBPA) |
| Ozonation | Carboxylic acids | Tetrabromobisphenol A (TBBPA) |
Derivatization Strategies for p-Biphenyldiol, Tetrabromo- Functionalization
The development of derivatization strategies for functionalization would typically involve leveraging the reactivity of the hydroxyl (-OH) groups of the biphenyldiol structure. Potential reactions could include etherification, esterification, or polymerization. However, specific research outlining such derivatization for the purpose of creating new functional polymers or materials from p-Biphenyldiol, tetrabromo- has not been identified in the available literature.
Advanced Analytical Techniques for Structural Characterization of P Biphenyldiol, Tetrabromo
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular structure of p-Biphenyldiol, tetrabromo-. Each method provides unique insights, and together they offer a comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. plos.org For p-Biphenyldiol, tetrabromo-, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The aromatic protons ortho to the hydroxyl groups would appear as a distinct singlet in the aromatic region of the spectrum. The hydroxyl protons themselves would also produce a singlet, though its chemical shift can be variable and dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule: the carbon atoms bonded to the hydroxyl groups, the carbons bonded to the bromine atoms, and the carbons forming the biphenyl (B1667301) linkage. The chemical shifts of these carbons provide direct evidence of the substitution pattern.
2D NMR Techniques: To confirm assignments and connectivity, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): While limited for this specific molecule due to the lack of proton-proton coupling in the aromatic rings, it would confirm the absence of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively linking the aromatic proton signals to their corresponding carbon signals.
In contrast to chromatographic methods, NMR spectroscopy requires minimal sample preparation and offers a wealth of structural information from a single analysis. researchgate.net
Mass Spectrometry (MS, HRMS, MS/MS, GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. govinfo.gov
For p-Biphenyldiol, tetrabromo-, the most striking feature in the mass spectrum is the isotopic pattern of the molecular ion. The presence of four bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), results in a characteristic quintet of peaks (M, M+2, M+4, M+6, M+8) for the molecular ion cluster, providing unambiguous evidence for the presence of four bromine atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₆Br₄O₂) with high confidence.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides information about the molecule's structure. For p-Biphenyldiol, tetrabromo-, common fragmentation pathways would include the loss of bromine atoms (Br) or hydrogen bromide (HBr). The fragmentation patterns observed for structurally similar compounds like Tetrabromobisphenol A can help predict these pathways. massbank.eu
Coupled Techniques (GC-MS, LC-MS): When coupled with chromatographic techniques, mass spectrometry allows for the analysis of the compound in complex mixtures. GC-MS is suitable for volatile, thermally stable compounds, while LC-MS is used for less volatile or thermally labile compounds.
The electron ionization mass spectrum of the parent compound, [1,1'-Biphenyl]-4,4'-diol, serves as a foundational reference for understanding the basic fragmentation of the biphenyl core. nist.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.info The FTIR spectrum of p-Biphenyldiol, tetrabromo- is characterized by several key absorption bands.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. researchgate.net
C-H Stretch (Aromatic): Weak to medium bands typically appear above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.
C=C Stretch (Aromatic): Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, representing the carbon-carbon double bond stretching vibrations within the phenyl rings. mdpi.com
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.
The FTIR spectrum of the non-brominated analogue, [1,1'-biphenyl]-4,4'-diol, provides reference peaks for the core biphenol structure. nist.gov
Chromatographic Separation Techniques
Chromatographic methods are essential for separating p-Biphenyldiol, tetrabromo- from impurities, reactants, or other components in a mixture prior to its identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like p-Biphenyldiol, tetrabromo-. scielo.br Reversed-phase HPLC is the most common mode used for separating biphenyl derivatives. sielc.comresearchgate.net
The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The high degree of bromination makes p-Biphenyldiol, tetrabromo- quite hydrophobic, leading to strong retention on a reversed-phase column. A UV detector is typically used for detection, as the aromatic rings provide strong chromophores. scielo.br
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the two hydroxyl groups, direct analysis of p-Biphenyldiol, tetrabromo- by GC is challenging. The hydroxyl groups can cause poor peak shape and thermal degradation in the GC injector and column. epa.gov
To overcome these issues, derivatization is typically required. The hydroxyl groups are converted to less polar, more volatile ethers or esters (e.g., by methylation or silylation). epa.gov Following derivatization, the compound can be effectively separated on a nonpolar or medium-polarity capillary column.
Given the presence of four bromine atoms, an Electron Capture Detector (ECD) is highly suitable for this analysis, as it provides excellent sensitivity for halogenated compounds. nemi.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization | Required (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Oven Program | Temperature programmed ramp (e.g., 100 °C to 300 °C) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. For p-Biphenyldiol, tetrabromo-, this analysis is crucial to verify the presence and relative abundance of carbon, hydrogen, bromine, and oxygen. The theoretical elemental composition can be calculated from its molecular formula, which for an isomer like 2',3',4,6-tetrabromobiphenyl-3,4'-diol, is C₁₂H₆Br₄O₂.
Combustion analysis is a common method for determining the percentages of carbon and hydrogen. In this process, a sample is combusted in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed. The amounts of these products are then used to calculate the percentages of carbon and hydrogen in the original sample. The bromine content can be determined by various methods, including titration or ion chromatography after decomposition of the compound. Oxygen is typically determined by difference.
The comparison between the experimentally determined elemental composition and the calculated theoretical values serves as a primary indicator of the sample's purity and confirms that the empirical formula is consistent with the proposed molecular structure.
**Table 1: Theoretical Elemental Composition of p-Biphenyldiol, tetrabromo- (C₁₂H₆Br₄O₂) **
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 28.72 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 1.21 |
| Bromine | Br | 79.90 | 4 | 319.60 | 63.68 |
| Oxygen | O | 16.00 | 2 | 32.00 | 6.38 |
| Total | 501.78 | 100.00 |
Note: The values in this table are calculated based on the molecular formula and standard atomic weights and represent the theoretical percentages.
Integrated Analytical Approaches for Comprehensive Elucidation
While elemental analysis provides the empirical formula, a comprehensive structural elucidation of p-Biphenyldiol, tetrabromo- requires the integration of various spectroscopic techniques. Each technique offers unique insights into the molecular architecture, and their combined application provides a detailed and confirmed structure.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For p-Biphenyldiol, tetrabromo-, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature in the mass spectrum of a brominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule containing four bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion, with the relative intensities following a binomial distribution. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern can also provide structural information, such as the loss of bromine atoms or cleavage of the biphenyl linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of p-Biphenyldiol, tetrabromo- would provide information about the number and chemical environment of the hydrogen atoms. The aromatic protons would be expected to resonate in the downfield region (typically 6.5-8.0 ppm). The splitting patterns (e.g., doublets, triplets) would indicate the number of adjacent protons, providing clues about the substitution pattern on the biphenyl rings. The integration of the signals would correspond to the number of protons in each unique environment.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings (typically 110-160 ppm) would be influenced by the attached bromine and hydroxyl groups. Carbons bonded to bromine would be expected to show a downfield shift.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of p-Biphenyldiol, tetrabromo- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups. Characteristic absorptions for the C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
By integrating the data from these techniques—elemental analysis to confirm the composition, mass spectrometry to determine the molecular weight and bromine count, and NMR and IR spectroscopy to map out the connectivity and functional groups—a complete and unambiguous structural elucidation of p-Biphenyldiol, tetrabromo- can be achieved.
Table 2: Summary of Expected Data from Integrated Analytical Approaches
| Analytical Technique | Expected Information |
| Mass Spectrometry (MS) | - Molecular ion peak confirming the molecular weight. - Characteristic isotopic pattern for four bromine atoms. - Fragmentation pattern showing loss of Br and other fragments. |
| ¹H NMR Spectroscopy | - Signals in the aromatic region for the phenyl protons. - Splitting patterns indicating the substitution on the rings. - Integration values corresponding to the number of protons. |
| ¹³C NMR Spectroscopy | - Signals for each unique carbon atom. - Chemical shifts indicating the electronic environment of carbons. |
| Infrared (IR) Spectroscopy | - Broad O-H stretching band for the hydroxyl groups. - C-Br stretching bands in the fingerprint region. - Aromatic C-H and C=C stretching bands. |
Computational and Theoretical Studies on P Biphenyldiol, Tetrabromo
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. rasayanjournal.co.inhakon-art.com For p-Biphenyldiol, tetrabromo-, DFT methods with a basis set such as B3LYP/6-311++G(d,p) can be employed to optimize the ground state geometry and compute various molecular properties. figshare.com
Key aspects of the electronic structure that can be determined include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. hakon-art.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rasayanjournal.co.inhakon-art.com These descriptors, as defined by conceptual DFT, provide a framework for comparing the reactivity of different molecules. rasayanjournal.co.in
Table 1: Calculated Global Reactivity Descriptors for p-Biphenyldiol, tetrabromo-
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. rasayanjournal.co.in |
| Chemical Softness (S) | S = 1 / η | A measure of the extent of chemical reactivity. rasayanjournal.co.in |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | A measure of the stabilization in energy when the system acquires an electronic charge from the environment. hakon-art.com |
Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. For p-Biphenyldiol, tetrabromo-, MESP analysis would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating these are the most reactive sites for electrophilic attack. figshare.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic model of molecular behavior, revealing internal motions and conformational changes that are essential to a molecule's function. nih.govmdpi.com For p-Biphenyldiol, tetrabromo-, all-atom MD simulations can be performed to analyze its conformational landscape and flexibility in different environments, such as in a vacuum or solvated in water.
A key structural feature of biphenyl (B1667301) compounds is the torsional angle between the two phenyl rings. The bulky bromine atoms and hydroxyl groups on the rings will sterically influence the preferred conformation. MD simulations can explore the potential energy surface associated with the rotation around the central carbon-carbon bond, identifying the most stable, low-energy conformations. The simulations can reveal whether the molecule adopts a planar or a twisted conformation and the energy barriers between different rotational states. researchgate.net
The analysis of MD trajectories can provide detailed information on:
Radius of Gyration (Rg): To assess the compactness of the molecule over time. bmmj.org
Root Mean Square Deviation (RMSD): To evaluate the stability of the molecular structure during the simulation.
Hydrogen Bonding: To analyze intramolecular and intermolecular hydrogen bonds involving the hydroxyl groups, particularly in aqueous solutions. bu.edu
Solvent Accessibility: To determine which parts of the molecule are most exposed to the solvent, influencing its solubility and interactions. bmmj.org
These simulations are crucial for understanding how the molecule behaves in a realistic biological environment, which is not a static state but a dynamic interplay of conformations. nih.gov
Prediction of Fragmentation Patterns in Mass Spectrometry
Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of a compound. In electron impact mass spectrometry (EI-MS), a molecule is ionized, forming a molecular ion (M+•) that is energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
For p-Biphenyldiol, tetrabromo-, the fragmentation pattern can be predicted based on the stability of the resulting ions and known fragmentation pathways of related halogenated aromatic compounds. nih.govnih.gov The presence of four bromine atoms is particularly significant due to bromine's characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which would result in distinctive isotopic clusters for the molecular ion and any bromine-containing fragments.
Predicted key fragmentation pathways would likely include:
Loss of Bromine: The initial fragmentation might involve the loss of a bromine atom (Br•) to form a stable cation.
Loss of HBr: Elimination of hydrogen bromide is a common pathway for brominated phenols.
Cleavage of the Biphenyl Bond: The bond connecting the two phenyl rings can break, leading to fragments corresponding to the individual substituted benzene (B151609) rings.
Loss of Hydroxyl Group: The loss of an •OH radical or a water molecule (H₂O).
Loss of Carbon Monoxide (CO): Phenolic compounds can lose CO after initial fragmentation.
Table 2: Predicted Key Fragments in the Mass Spectrum of p-Biphenyldiol, tetrabromo-
| Fragment Ion | Description |
|---|---|
| [M]+• | Molecular Ion |
| [M - Br]+ | Loss of a bromine atom |
| [M - HBr]+• | Loss of a hydrogen bromide molecule |
| [M - 2Br]+• | Loss of two bromine atoms |
| [C₁₂H₄Br₃O₂]+ | Fragment resulting from the loss of HBr |
| [C₆H₂Br₂O]+ | Fragment from cleavage of the central C-C bond |
Knowledge of these fragmentation patterns is essential for the identification of p-Biphenyldiol, tetrabromo- and its metabolites in complex samples. nih.gov
Machine Learning Approaches in Structure Elucidation and Property Prediction
Machine learning (ML) is increasingly being applied in chemistry to accelerate the process of structure elucidation and predict molecular properties. rsc.org For p-Biphenyldiol, tetrabromo-, ML models could be utilized in several ways.
In structure elucidation , an ML model can be trained on vast databases of chemical structures and their corresponding spectroscopic data (e.g., NMR, Mass Spectrometry). rsc.org When presented with experimental spectra of an unknown compound, such a model could predict the most probable molecular structure. This approach can significantly speed up the identification process, especially for complex molecules or when only limited data is available. rsc.org
For property prediction , Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using machine learning algorithms. These models learn the relationship between a molecule's structural features (descriptors) and its properties or biological activity. For p-Biphenyldiol, tetrabromo-, an ML model could be trained to predict properties such as:
Aqueous solubility
Binding affinity to a specific protein target
Potential toxicity
Environmental persistence
This predictive capability allows for the rapid screening of compounds for desired characteristics without the need for extensive and time-consuming laboratory experiments.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. nih.govmdpi.com
A molecular docking study of p-Biphenyldiol, tetrabromo- would involve computationally placing the molecule into the active site of a target protein. The process uses a scoring function to rank different binding poses based on their energetic favorability. mdpi.com The results can reveal the most likely binding conformation and the key intermolecular interactions that stabilize the ligand-receptor complex.
For a hypothetical docking of p-Biphenyldiol, tetrabromo- into a protein's binding pocket, the analysis would focus on identifying specific interactions. nih.gov
Table 3: Hypothetical Molecular Docking Interactions for p-Biphenyldiol, tetrabromo-
| Interaction Type | Potential Interacting Residues in Receptor | Contributing Atoms from Ligand |
|---|---|---|
| Hydrogen Bonds | Asp, Glu, Ser, Thr, Asn, Gln | Hydroxyl (-OH) groups |
| Halogen Bonds | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Bromine (-Br) atoms |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl rings |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met | Biphenyl scaffold |
| Van der Waals Forces | Various residues in the binding pocket | Entire ligand |
Such studies can provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation and the design of new, more potent analogues. nih.gov The docking scores and predicted binding poses help prioritize compounds for synthesis and biological testing. mdpi.com
Functional Applications of P Biphenyldiol, Tetrabromo in Material Science and Biological Systems
Applications in Material Science
In the realm of material science, the bromine and diol functionalities of p-Biphenyldiol, tetrabromo- and its isomers are key to their utility. These features allow for its incorporation into various materials to enhance their intrinsic properties or to introduce new functionalities.
Role as a Flame Retardant Component and Mechanism of Action
Halogenated compounds, including brominated biphenols, are widely recognized for their flame retardant capabilities. While specific research on p-Biphenyldiol, tetrabromo- is limited, its mechanism as a flame retardant can be understood through the established principles of halogenated flame retardants.
When a polymer containing this additive is exposed to the high temperatures of a fire, the carbon-bromine bonds break, releasing bromine radicals. These radicals are highly reactive and can interfere with the combustion process in the gas phase. They act as scavengers for the high-energy hydrogen (H•) and hydroxyl (•OH) radicals that propagate the fire, replacing them with less reactive bromine radicals (Br•). This interruption of the radical chain reaction slows down or extinguishes the flame.
Furthermore, in the condensed phase (the solid polymer), the compound can promote char formation. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable gases.
Table 1: Proposed Flame Retardant Mechanisms of p-Biphenyldiol, Tetrabromo-
| Phase | Mechanism | Description |
| Gas Phase | Radical Trapping | Release of bromine radicals (Br•) that quench high-energy radicals (H•, •OH), inhibiting the combustion chain reaction. |
| Condensed Phase | Char Formation | Promotion of a carbonaceous char layer that insulates the polymer from heat and reduces the release of flammable volatiles. |
Integration into Optoelectronic Materials (e.g., OLEDs, Solar Cells)
Biphenyl (B1667301) derivatives are a class of materials that have been investigated for their potential in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. Their rigid structure and conjugated π-system can facilitate charge transport and luminescent properties. The introduction of substituents onto the biphenyl core can be used to tune these electronic properties.
However, there is currently limited specific research available on the integration of p-Biphenyldiol, tetrabromo- into optoelectronic materials. The presence of heavy bromine atoms could potentially influence the photophysical properties, for instance, by promoting intersystem crossing, which could be relevant for applications in phosphorescent OLEDs. Further research is needed to explore the potential of this specific compound in optoelectronic applications.
Development as Polymer Additives and Modifiers
Beyond flame retardancy, p-Biphenyldiol, tetrabromo- and similar halogenated bisphenol derivatives can be used as additives to modify the properties of polymers. The hydroxyl groups can potentially react with polymer backbones or cross-linking agents, allowing for its covalent incorporation into the polymer matrix. This can lead to enhanced thermal stability and mechanical properties. As an additive, it can also be physically blended with polymers to impart desired characteristics. For instance, its incorporation can increase the density and stiffness of the final material.
Utilization in Ligand Design for Catalysis (e.g., Enantioselective Reactions)
The biphenyldiol scaffold is a well-established platform for the development of chiral ligands used in asymmetric catalysis, particularly in enantioselective reactions. The axial chirality of many biphenyldiol derivatives allows for the creation of a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction.
The catalytic performance of these ligands can be fine-tuned by introducing different substituent groups at various positions on the biphenyl rings. These substituents can alter the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.
While direct applications of p-Biphenyldiol, tetrabromo- as a ligand are not extensively documented, the presence of four bromine atoms would significantly impact its properties. The electron-withdrawing nature of bromine would affect the electronic environment of the hydroxyl groups and any coordinated metal. Furthermore, the bulky bromine atoms would create a specific steric profile. These characteristics could be exploited in the design of new catalysts for specific enantioselective transformations. The principles of ligand design suggest that tetrabromo- substitution could be a valuable tool for creating highly specialized catalytic systems. nih.govbldpharm.comchemrxiv.org
Biological Activities and Mechanisms of Action
In biological systems, certain isomers of tetrabromo-biphenyldiol have been identified as potent bioactive compounds, particularly in marine environments where they play a significant role in inter-species interactions.
Algicidal Mechanisms and Ecological Roles in Marine Environments
Recent research has identified 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a structural isomer of p-biphenyldiol, as a powerful algicidal agent produced by marine bacteria. nih.govnih.gov This compound has been shown to be effective against a broad spectrum of phytoplankton, including various species of dinoflagellates and diatoms that can be responsible for harmful algal blooms.
The primary mechanism of its algicidal activity is the inhibition of plastoquinone (B1678516) synthesis in the target algae. nih.govnih.gov Plastoquinone is a vital component of the photosynthetic electron transport chain. By blocking its synthesis, the compound effectively shuts down photosynthesis, leading to a cascade of metabolic failures and ultimately, cell death.
Table 2: Algicidal Activity of 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
| Target Process | Mechanism of Action | Consequence for Algae |
| Plastoquinone Synthesis | Inhibition of the synthesis pathway. | Disruption of the photosynthetic electron transport chain. |
| Photosynthesis | Cessation of photosynthetic activity. | Inability to produce energy from light. |
| Cellular Metabolism | Cascade failure of key metabolic processes. | Cell death or inhibition of growth. |
From an ecological perspective, the production of this tetrabromo-biphenyldiol by marine bacteria represents a sophisticated chemical defense and competition strategy. nih.govnih.gov In the marine environment, bacteria and algae are in constant competition for resources. By secreting this potent algicide, bacteria can suppress the growth of competing phytoplankton in their immediate vicinity. This mediation of bacteria-algae antagonistic relationships can influence the structure of phytoplankton communities and play a role in the natural control of algal populations. The widespread presence of the genes for the synthesis of this compound in diverse marine bacteria suggests that this is a globally significant ecological interaction. nih.govnih.gov
Inhibition of Plastoquinone Synthesis in Phytoplankton
Recent scientific investigations have identified 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a specific isomer of p-Biphenyldiol, tetrabromo-, as a potent algicidal agent produced by marine bacteria, notably from the Gammaproteobacteria class. nih.govresearchgate.net This compound's primary mechanism of action against a diverse range of phytoplankton is the inhibition of plastoquinone synthesis. nih.gov Plastoquinone is an essential component of the photosynthetic electron transport chain in chloroplasts, functioning as a mobile electron carrier. By disrupting its synthesis, the compound effectively halts photosynthetic electron transport. nih.govnih.gov
The inhibition of this critical pathway leads to a cascade of effects on other key metabolic processes within the algae, ultimately resulting in cell death or growth inhibition. nih.govresearchgate.net The identification of the gene cluster responsible for the synthesis of this compound, which includes genes for chorismate lyase, flavin-dependent halogenase, and cytochrome P450, underscores the sophisticated molecular strategies bacteria have evolved to interact with and regulate algal populations in marine environments. nih.govresearchgate.net This discovery highlights a novel anti-algal strategy employed by bacteria, suggesting that the targeted inhibition of plastoquinone synthesis is a significant factor in marine bacteria-algae antagonistic relationships. nih.gov
Impact on Phytoplankton Community Structure
The primary observed change was a notable decline in the populations of dinoflagellates and diatoms. nih.govresearchgate.net These groups are major components of marine phytoplankton and play crucial roles in marine food webs and biogeochemical cycles. The compound's selective pressure can therefore alter the ecological balance, potentially favoring the proliferation of more resistant species. The widespread presence of the genes for synthesizing this compound in diverse marine bacteria across the global ocean suggests that this mechanism may be a globally prevalent and ecologically significant factor in shaping phytoplankton communities. nih.gov
Table 1: Observed Impact of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol on Phytoplankton
| Affected Group | Observed Effect | Reference |
| Dinoflagellates | Population Decline | nih.gov, researchgate.net |
| Diatoms | Population Decline | nih.gov, researchgate.net |
| Overall Community | Alteration in Structure | nih.gov, researchgate.net |
Antimicrobial Properties and Cellular Targets
Bactericidal Activity against Resistant Microbial Strains (e.g., MRSA)
Brominated phenolic compounds, a class that includes p-Biphenyldiol, tetrabromo-, have demonstrated significant potential as antibacterial agents against multidrug-resistant pathogens. nih.gov Research into various bromophenol derivatives has shown pronounced bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections. nih.govfrontiersin.org
The antibacterial efficacy of these compounds is often more pronounced against Gram-positive bacteria like S. aureus and MRSA compared to Gram-negative bacteria. nih.gov This is attributed to the structural differences in the bacterial cell wall. Gram-positive bacteria possess a thick peptidoglycan layer that is more permeable to these compounds, whereas Gram-negative bacteria have an additional outer membrane of lipopolysaccharide that can significantly reduce the diffusion of the molecules into the cell. nih.gov Some bromophenol derivatives have also been shown to inhibit biofilm formation, a key virulence factor that contributes to antibiotic resistance. nih.govmdpi.com
Table 2: Antibacterial Activity of a Bromophenol Derivative (Compound 2: 3-bromo-2,6-dihydroxyacetophenone)
| Bacterial Strain | Activity Metric | Result | Reference |
| S. aureus | Zone of Inhibition | Significant | nih.gov |
| MRSA | Zone of Inhibition | Significant | nih.gov |
| P. aeruginosa | Zone of Inhibition | Less Effective | nih.gov |
Mechanisms of Cell Membrane Permeabilization
A primary mechanism by which many antimicrobial agents exert their bactericidal effect is through the permeabilization of the cell membrane, which disrupts cellular homeostasis and leads to cell death. nih.govmdpi.com While the specific mechanism for p-Biphenyldiol, tetrabromo- is a subject of ongoing research, the actions of many membrane-active agents can be described by several models. These models are not mutually exclusive and the exact mechanism can depend on the compound's structure, concentration, and the composition of the target membrane. nih.gov
Commonly proposed mechanisms include:
The Barrel-Stave Model: In this model, molecules aggregate and insert into the cell membrane, forming a pore-like structure similar to the staves of a barrel. The interior of this pore is hydrophilic, allowing the unregulated passage of water and ions, which disrupts electrochemical gradients. nih.gov
The Toroidal Pore Model: This mechanism also involves pore formation. However, the pore is lined by both the antimicrobial molecules and the head groups of the membrane lipids, causing the lipid bilayer to bend inward. This creates a more disruptive and often larger pore. nih.gov
The Carpet Model: In this non-pore-forming model, the antimicrobial molecules accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane's curvature and integrity, leading to the formation of micelles and the complete disintegration of the membrane in a detergent-like action. nih.gov
The disruption of the membrane barrier is a common and effective strategy for antimicrobial compounds, leading to the leakage of essential cytoplasmic contents and ultimately, cell lysis. mdpi.com
Environmental Fate and Occurrence of P Biphenyldiol, Tetrabromo
Environmental Distribution and Transport (Air, Water, Soil, Biota)
There is a lack of specific studies tracking the distribution and transport of p-Biphenyldiol, tetrabromo- in the environment. For brominated compounds, environmental distribution is largely governed by their physical and chemical properties, such as water solubility, vapor pressure, and lipophilicity (fat-solubility). Compounds with low water solubility and high lipophilicity tend to adsorb to soil and sediment particles and can be transported with these particles in water systems. If the compound has a sufficiently low vapor pressure, long-range atmospheric transport is less likely. Without empirical data, the partitioning of p-Biphenyldiol, tetrabromo- into air, water, soil, and biota remains uncharacterized.
Persistence and Bioaccumulation Potential in Ecosystems
The persistence of a chemical compound in the environment is determined by its resistance to degradation processes, including photolysis (breakdown by light), chemical degradation, and biodegradation by microorganisms. The bioaccumulation potential refers to the tendency of a substance to be taken up by and concentrated in organisms. This is often related to the compound's octanol-water partition coefficient (Kow), with higher values indicating a greater potential to accumulate in fatty tissues.
Specific data on the half-life of p-Biphenyldiol, tetrabromo- in various environmental compartments (soil, water, sediment) are not available. Similarly, studies measuring its bioaccumulation factor (BAF) or bioconcentration factor (BCF) in aquatic or terrestrial organisms have not been identified. While some bisphenols have been shown to have bioaccumulation potential, it is not possible to extrapolate these findings to p-Biphenyldiol, tetrabromo- without specific research. oaepublish.commdpi.comnih.gov
Natural Occurrence and Biosynthesis in Environmental Systems (e.g., Marine Bacteria)
A variety of simple and complex brominated organic compounds, including bromophenols, are known to be naturally produced by marine organisms such as algae and bacteria. nottingham.ac.uknih.govnih.gov These organisms possess enzymes called bromoperoxidases that facilitate the incorporation of bromine from seawater into organic molecules. This natural biosynthesis is a source of many polybrominated compounds found in the marine environment. However, there are no specific reports identifying p-Biphenyldiol, tetrabromo- as a natural product of any marine or terrestrial organism.
Environmental Monitoring and Detection Methodologies
Effective environmental monitoring relies on the development of sensitive and specific analytical methods for detecting a target compound in complex matrices like water, soil, sediment, and biological tissues. Common analytical techniques for brominated flame retardants include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdphen1.com These methods often require extensive sample preparation, including extraction and clean-up steps, to isolate the compound of interest and remove interfering substances. While these techniques are broadly applicable, specific methods validated for the quantitative analysis of p-Biphenyldiol, tetrabromo- in environmental samples have not been described in the available scientific literature.
Q & A
Q. How can researchers identify and confirm the structural integrity of p-Biphenyldiol, tetrabromo- in synthesized samples?
Answer:
- Methodology: Use spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm bromine substitution patterns and hydroxyl group positions. Cross-reference with CAS 58781-88-7 for standardized identification .
- Data Validation: Compare retention times and fragmentation patterns with certified reference materials (CRMs) listed in environmental analysis catalogs (e.g., GC-HRMS libraries) .
Q. What analytical techniques are recommended for quantifying p-Biphenyldiol, tetrabromo- in environmental matrices?
Answer:
- GC-HRMS: Utilize gas chromatography-high-resolution mass spectrometry (GC-HRMS) with selective ion monitoring (SIM) to resolve tetrabromo congeners from co-eluting compounds. Monitor ions specific to the molecular formula (e.g., m/z 497.70 for C12H6OBr4) .
- Column Optimization: Apply deactivated GC columns (e.g., 15–30 m length, 0.25 mm ID) to reduce analysis time and improve peak resolution for brominated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for p-Biphenyldiol, tetrabromo- and its analogs?
Answer:
- Systematic Review Framework: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs, sampling methodologies, and environmental variables (e.g., pH, salinity) that influence degradation rates .
- Data Harmonization: Cross-validate findings using EPA risk evaluation protocols (e.g., TBBPA degradation studies) to identify methodological disparities in half-life calculations .
Q. What reductive degradation methods are effective for p-Biphenyldiol, tetrabromo- under mild aqueous conditions?
Answer:
- Raney Ni-Al Alloy: Conduct reductive dehalogenation in dilute alkaline solutions (pH 10–12) at 25–50°C. Monitor debromination efficiency via LC-MS/MS, targeting dibromo and monobromo intermediates .
- Ultrasonication Enhancement: Combine mechanical agitation with chemical reduction to accelerate C-Br bond cleavage, achieving >90% debromination within 2 hours .
Q. How can researchers design experiments to elucidate the optoelectronic properties of tetrabromo-substituted aromatic compounds?
Answer:
- Synthesis Pathways: Modify p-Biphenyldiol, tetrabromo- via nucleophilic aromatic substitution (SNAr) with sulfur-containing reagents to generate dibromo intermediates. Subsequent bromination or cyano-substitution yields precursors for conjugated polymers .
- Device Fabrication: Characterize charge carrier mobility in organic field-effect transistors (OFETs) using thin-film deposition techniques (e.g., spin-coating) and Kelvin probe force microscopy (KPFM) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing non-uniform datasets on brominated compound toxicity?
Answer:
- Meta-Analysis: Aggregate data from NIOSH, NTP, and EFSA databases using multivariate regression to account for covariates (e.g., exposure duration, species sensitivity) .
- Contradiction Mapping: Apply qualitative frameworks (e.g., iterative coding) to categorize discrepancies in toxicity thresholds reported in in vitro vs. in vivo studies .
Regulatory and Safety Considerations
Q. How should researchers navigate regulatory compliance when handling p-Biphenyldiol, tetrabromo- under the U.S. Toxic Substances Control Act (TSCA)?
Answer:
- Documentation: Submit a "First Designated Chemical Substance" confirmation form per the Chemical Substances Control Law (CSCL) for laboratory use .
- Exposure Limits: Adhere to OSHA PELs (Permissible Exposure Limits) for brominated compounds, ensuring fume hood use and PPE compliance during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
